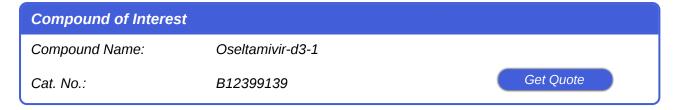


Certificate of Analysis: Oseltamivir-d3 - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Oseltamivir-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. This document outlines the key quality attributes, experimental procedures, and data interpretation for this stable isotope-labeled compound.

Compound Identification and Specifications

Oseltamivir-d3 is the N-acetyl-d3 isotopologue of Oseltamivir. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Oseltamivir in biological matrices.

Table 1: Chemical and Physical Properties



Property	Value	Source	
Chemical Name	(3R,4R,5S)-5-amino-3-pentan- 3-yloxy-4-[(2,2,2- trideuterioacetyl)amino]cyclohe xene-1-carboxylic acid	[1][2]	
Synonyms	Oseltamivir acid N-acetyl-d3, GS-4071-d3, Ro 64-0802-d3	[3][4]	
Molecular Formula	C14H21D3N2O4	[3]	
Molecular Weight	287.37 g/mol	[1][2][3]	
CAS Number	1242184-43-5	[1][2][3]	
Unlabeled CAS Number	187227-45-8	[1][2]	
Isotopic Enrichment	>95%	[3]	

Analytical Data

The quality of Oseltamivir-d3 is assessed through a variety of analytical techniques to confirm its identity, purity, and stability.

Table 2: Quality Control Analytical Results



Test	Method	Specification	Result
Purity	High-Performance Liquid Chromatography (HPLC)	>95%	>95%[1][2][3]
Identity	Mass Spectrometry (MS)	Conforms to structure	Conforms
Identity	Nuclear Magnetic Resonance (NMR) Spectroscopy	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry (MS)	>95% Deuterium incorporation	>95%[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections describe the protocols for the key experiments performed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of the Oseltamivir-d3 sample by separating it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.



- Injection Volume: 10 μL.
- Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and isotopic enrichment of Oseltamivir-d3.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Method:

- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-500.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer.

Data Analysis: The presence of the [M+H]⁺ ion corresponding to the calculated exact mass of Oseltamivir-d3 confirms its identity. Isotopic purity is determined by the relative abundance of the d3 isotopologue compared to unlabeled and other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Oseltamivir-d3 and the position of the deuterium label.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:



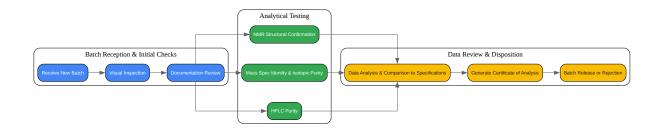
- Solvent: Deuterated solvent such as Deuterium Oxide (D2O) or Methanol-d4.
- Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.

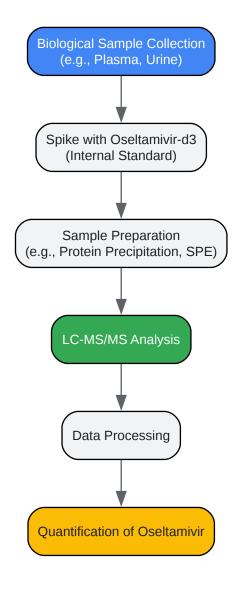
Data Analysis: The absence of the N-acetyl proton signal in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum confirms the site of deuteration. The remaining signals should be consistent with the structure of Oseltamivir.

Visualized Workflows Quality Control Testing Workflow

The following diagram illustrates the typical workflow for the quality control testing of a new batch of Oseltamivir-d3.









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